(S)-(-)-O-Desmethylcarvedilol is a chiral compound derived from carvedilol, which is a non-selective beta-blocker primarily used in the treatment of hypertension and heart failure. This compound retains some pharmacological properties of its parent compound while exhibiting distinct biochemical behaviors due to its enantiomeric nature. As a metabolite of carvedilol, (S)-(-)-O-Desmethylcarvedilol plays a significant role in understanding the drug's metabolic pathways and therapeutic effects .
The synthesis of (S)-(-)-O-Desmethylcarvedilol typically involves the following methods:
In industrial applications, large-scale production may involve continuous flow reactors and advanced purification techniques, such as chromatography, to enhance synthesis efficiency. These methods ensure that the final product meets the required specifications for pharmaceutical use.
The molecular structure of (S)-(-)-O-Desmethylcarvedilol can be represented by its chemical formula . The compound features a complex arrangement that includes a carbazole moiety and various functional groups that contribute to its biological activity.
(S)-(-)-O-Desmethylcarvedilol can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits catecholamine effects, leading to decreased heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The primary molecular targets include beta-1 and beta-2 adrenergic receptors .
(S)-(-)-O-Desmethylcarvedilol is characterized by:
Key chemical properties include:
Relevant data regarding its physical state, solubility, and reactivity are essential for handling and application in research settings .
(S)-(-)-O-Desmethylcarvedilol has several scientific applications, including:
(S)-(-)-O-Desmethylcarvedilol arises from O-demethylation of the parent carvedilol molecule, retaining the chiral center at the C-1 position of the propanolamine side chain. The S(-) configuration confers a spatial orientation essential for optimal binding to β-adrenergic receptors. Key structural features include:
Table 1: Structural Properties of (S)-(-)-O-Desmethylcarvedilol vs. Carvedilol
Property | (S)-(-)-DMC | Carvedilol (Racemate) |
---|---|---|
Molecular Formula | C₂₃H₂₄N₂O₄ | C₂₄H₂₆N₂O₄ |
Molar Mass (g/mol) | 392.5 | 406.5 |
Chiral Centers | 1 (S configuration) | 1 (Racemic) |
logP (Experimental) | ~3.8 | ~4.1 |
Hydrogen Bond Donors | 3 | 2 |
Molecular docking simulations reveal that (S)-(-)-DMC forms a triad of hydrogen bonds with β1-adrenoceptor residues (Ser⁴⁹², Asn⁵¹⁰, Tyr⁵⁰⁷), while the (R)-enantiomer fails to align these interactions due to steric clashes. This underpins the 100-fold higher β-blocking potency of the S(-) enantiomer [10].
(S)-(-)-DMC is generated predominantly via hepatic cytochrome P450 (CYP)-mediated oxidation, with kinetics influenced by genetic polymorphisms and drug interactions:
Table 2: Enzymatic Contributions to DMC Formation
CYP Isoform | Contribution to DMC Formation | Inhibitors/Inducers |
---|---|---|
CYP2C9 | ~70% | Sulfaphenazole, Glibenclamide |
CYP2D6 | ~15% | Quinidine, Paroxetine |
CYP3A4/CYP1A2 | <15% | Ketoconazole, FluvoXamine |
S(-)-DMC exhibits a plasma half-life of 8–10 hours—slightly longer than carvedilol’s 7–10 hours—owing to reduced plasma protein binding (92% vs. 98% for carvedilol). Its formation rate correlates linearly with carvedilol doses (12.5–50 mg), indicating non-saturable metabolism [3] [5] [8].
The S(-) enantiomer of DMC drives pharmacodynamic activity through selective adrenoceptor interactions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: